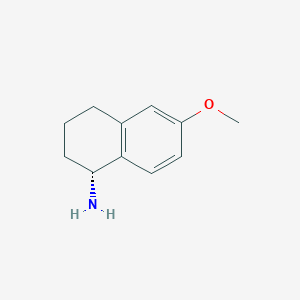

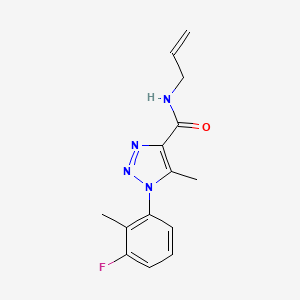

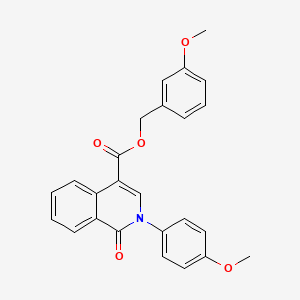

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a derivative of tetrahydroharmine (THH), a compound found in the Banisteriopsis caapi vine used in traditional Ayahuasca brews. 6-MeO-THH is a selective agonist of the serotonin 5-HT1A receptor, which has been implicated in the treatment of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Various methods of synthesizing derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine have been explored, including alternative synthesis routes and stereoselective processes. For example, Oztaşkın et al. (2011) detailed an alternative synthesis of a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, highlighting the importance of stereochemistry in synthesis (Han et al., 2007).

Spectral and Structural Analysis : Arivazhagan et al. (2014) conducted a comprehensive study on the vibrational analysis, molecular electrostatic potential, non-linear optical properties, and other spectroscopic characteristics of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its conformational stability and electronic structure (Arivazhagan, Kavitha, & Subhasini, 2014).

Crystallographic Studies : Kaiser et al. (2023) analyzed the crystal structures of compounds related to 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, contributing to the understanding of the molecular configurations and conformations in the solid state (Kaiser et al., 2023).

Applications in Drug Development and Pharmacology

Dopaminergic Activity : Research has focused on the dopaminergic properties of tetrahydronaphthalene derivatives. McDermot et al. (1976) investigated the dopaminergic activity of compounds including 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, indicating the potential use of these derivatives in understanding and targeting dopamine receptors (McDermot, Mckenzie, & Freeman, 1976).

Synthesis of Phenethylamine Moiety : Yamashita et al. (1993) explored the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, demonstrating the chemical versatility and potential pharmacological relevance of tetrahydronaphthalene derivatives (Yamashita et al., 1993).

Receptor Binding Studies : Investigations into the binding affinities of tetrahydronaphthalene derivatives to various receptors have been conducted, illustrating their potential as pharmacological tools or drug leads. For example, Abate et al. (2011) studied analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), contributing to the understanding of receptor binding characteristics (Abate et al., 2011).

Properties

IUPAC Name |

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPZDVSZWOAFS-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

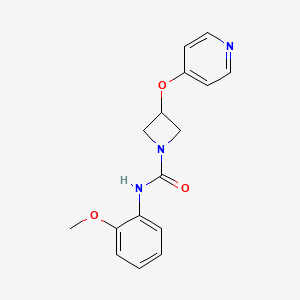

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

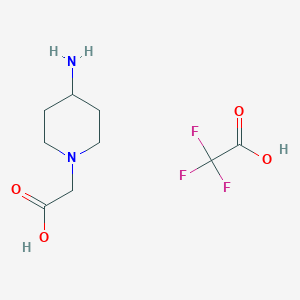

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

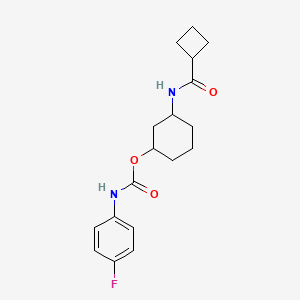

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)